molecular formula C12H13ClO3 B13481779 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol

3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol

Cat. No.: B13481779
M. Wt: 240.68 g/mol
InChI Key: WXILTILINFZAOM-HNQUOIGGSA-N
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Description

3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol is a chemical compound with a complex structure that includes a benzodioxepin ring system

Preparation Methods

The synthesis of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin with propen-2-ol under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

When compared to similar compounds, 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol stands out due to its unique structural features and reactivity. Similar compounds include:

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

(E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-en-1-ol

InChI

InChI=1S/C12H13ClO3/c13-10-7-9(3-1-4-14)8-11-12(10)16-6-2-5-15-11/h1,3,7-8,14H,2,4-6H2/b3-1+

InChI Key

WXILTILINFZAOM-HNQUOIGGSA-N

Isomeric SMILES

C1COC2=C(C(=CC(=C2)/C=C/CO)Cl)OC1

Canonical SMILES

C1COC2=C(C(=CC(=C2)C=CCO)Cl)OC1

Origin of Product

United States

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